N-[2-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c24-18-8-6-17(7-9-18)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-15-21(31)26-14-16-4-2-1-3-5-16/h1-11H,12-15H2,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTSHTCCLJKVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics incorporate various pharmacophores that may confer diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a benzamide backbone with triazole and pyridazine moieties, which are known to influence biological interactions. The molecular formula is C₁₈H₁₈F₁N₅O₂S, with a molecular weight of approximately 407.4 g/mol. The synthesis typically involves multi-step organic reactions that require careful control of conditions to optimize yield and purity.
Biological Activity Overview
Research indicates that compounds containing triazole and pyridazine structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown promising antibacterial and antifungal properties. For instance, derivatives of triazolethiones have demonstrated significant activity against Mycobacterium tuberculosis and other pathogens .
- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Studies on related triazole derivatives have indicated their efficacy against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (Bel-7402) .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, triazole derivatives are known to inhibit phytoene desaturase (PDS), an enzyme crucial in carotenoid biosynthesis .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxic Activity :
- Mechanistic Insights :
Comparative Biological Activity Table
Comparison with Similar Compounds
Compound A ():
N-[2-(6-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide
- 6-position substituent: Mesitylamino-2-oxoethyl sulfanyl (introducing a bulky, electron-rich mesityl group).
- Ethyl chain terminus : 4-Methylbenzamide (less electronegative than fluorine).
- Molecular formula : C₃₀H₃₁N₇O₂S.
Compound B ():
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide
- 6-position substituent: 3,4-Dimethoxyphenethylamino-2-oxoethyl sulfanyl (polar methoxy groups enhance solubility).
- Ethyl chain terminus : Simple benzamide (lacks fluorine’s electronegativity).
- Molecular formula : C₃₀H₃₂N₈O₄S (estimated).
- Key difference : Methoxy groups may improve pharmacokinetics but reduce membrane permeability compared to the target’s fluorobenzamide .
Compound C ():
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- Core modification : 3-Methyl substitution on the triazolopyridazine (alters electronic properties).
- Ethyl chain terminus : 4-Ethoxyphenyl acetamide (ethoxy group increases lipophilicity).
Comparative Analysis Table
Research Findings and Implications
- Fluorine substitution: The 4-fluorobenzamide in the target compound likely improves metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., Compound A’s 4-methylbenzamide) due to fluorine’s electronegativity and resistance to oxidative metabolism .
- Sulfanyl group : Present in the target compound and Compounds A/B, this moiety may facilitate disulfide bonding or metal chelation, influencing target engagement. Its absence in Compound C simplifies synthesis but limits interaction diversity .
- Aromatic substitutions : Bulky groups (e.g., mesityl in Compound A) may enhance selectivity but reduce solubility, whereas polar groups (e.g., methoxy in Compound B) balance solubility and permeability .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Functional group assembly : Sequential coupling of the triazolopyridazine core with benzylcarbamoyl and 4-fluorobenzamide moieties.
- Reaction condition control : Temperature (e.g., 60–80°C for amide bond formation) and solvent selection (polar aprotic solvents like DMF or acetonitrile) to maximize yield .
- Purification : Column chromatography or recrystallization to isolate the final product. Key challenge: Avoiding side reactions at the sulfanyl bridge; monitored via TLC or HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- HPLC : Purity >95% using reverse-phase C18 columns with UV detection at 254 nm . Table 1 : Comparison of Analytical Techniques
| Technique | Purpose | Detection Limit |
|---|---|---|
| ¹H NMR | Structural isomerism | 1–5 mol% impurity |
| HRMS | Molecular formula | <1 ppm error |
| HPLC | Purity quantification | 0.1% impurities |
Q. What initial biological screening assays are recommended?
- Enzyme inhibition assays : Test against kinases or proteases due to triazolopyridazine’s affinity for ATP-binding pockets .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
- Solubility/stability : Assess in PBS (pH 7.4) and simulated gastric fluid using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can computational modeling guide pharmacokinetic optimization?
- Molecular docking : Predict binding modes to targets (e.g., BRD4 bromodomains) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME evaluate logP (lipophilicity), metabolic stability, and blood-brain barrier permeability .
- Example : Bivalent binding (as in AZD5153) enhances potency by ~10-fold; similar strategies apply to this compound’s benzamide group .
Q. How do structural modifications (e.g., benzylcarbamoyl group) influence target affinity?
- SAR studies : Replace the benzylcarbamoyl group with alkyl/aryl variants and measure IC₅₀ shifts.
- Data : In triazolo-thiazole analogs, electron-withdrawing groups (e.g., -CF₃) improve metabolic stability by 30% .
- Contradiction resolution : If in vitro potency (nM range) conflicts with in vivo efficacy, validate target engagement via Western blot (e.g., c-Myc downregulation) .
Q. What methodologies resolve discrepancies between in vitro and in vivo data?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites that may reduce efficacy .
- Dose optimization : Adjust dosing frequency based on AUC (area under the curve) calculations .
Q. How can off-target interactions be mitigated during lead optimization?
- Selectivity panels : Screen against 100+ kinases/proteases to identify off-target hits .
- Crystallography : Resolve co-crystal structures to redesign substituents (e.g., modifying the fluorobenzamide group) .
- Case study : AZD5153’s bivalent binding reduced off-target effects by >50% compared to monovalent analogs .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity data across cell lines?
- Hypothesis testing : Check for differential expression of target proteins (e.g., via qPCR or immunohistochemistry).
- Experimental design : Include positive controls (e.g., staurosporine for apoptosis) and replicate assays (n ≥ 3) .
- Statistical tools : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
